Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate
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Overview
Description
Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate is a complex organic compound that features a triazole ring, a benzoyl group, and an azetidine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate typically involves multiple steps, starting with the preparation of the triazole ring. The benzoyl group can be introduced through acylation reactions, and the azetidine ring is often synthesized via cyclization reactions involving appropriate precursors .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the click chemistry step and advanced purification techniques such as high-performance liquid chromatography (HPLC) for the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can target the benzoyl group or other functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the triazole or benzoyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring can yield different triazole oxides, while reduction of the benzoyl group can produce corresponding alcohols or hydrocarbons .
Scientific Research Applications
Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate has a wide range of scientific research applications:
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, making it a versatile pharmacophore. The benzoyl group can interact with hydrophobic pockets in proteins, while the azetidine ring can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate: Unique due to its combination of triazole, benzoyl, and azetidine moieties.
1,2,4-Triazole derivatives: Known for their broad spectrum of biological activities, including antifungal and anticancer properties.
Azetidine-2-carboxylic acid derivatives: Studied for their potential as enzyme inhibitors and in the development of new pharmaceuticals.
Uniqueness
The uniqueness of this compound lies in its multi-functional structure, which allows it to interact with a variety of biological targets and participate in diverse chemical reactions. This makes it a valuable compound for both research and industrial applications.
Properties
IUPAC Name |
methyl 3-methyl-3-[[4-(triazol-1-ylmethyl)benzoyl]amino]azetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3/c1-16(10-20(11-16)15(23)24-2)18-14(22)13-5-3-12(4-6-13)9-21-8-7-17-19-21/h3-8H,9-11H2,1-2H3,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLRQJIGWUCSKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC)NC(=O)C2=CC=C(C=C2)CN3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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